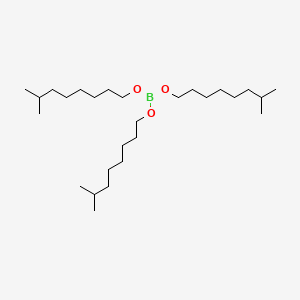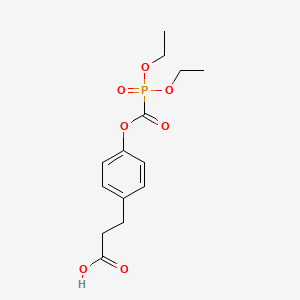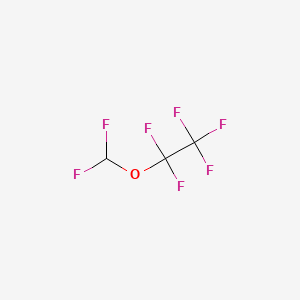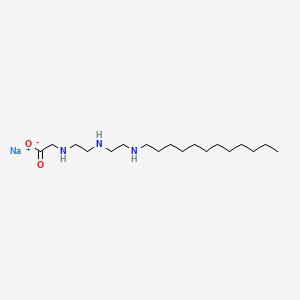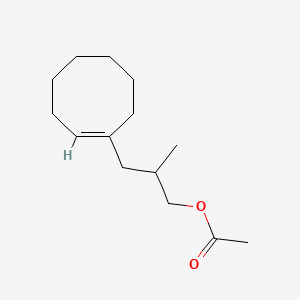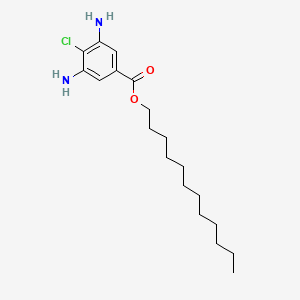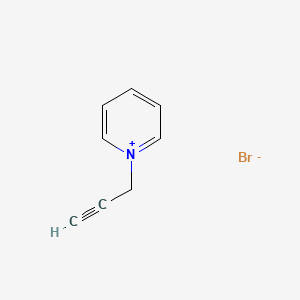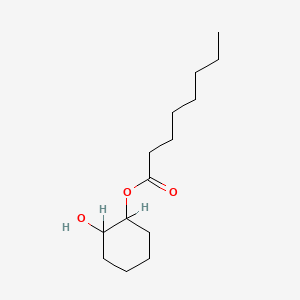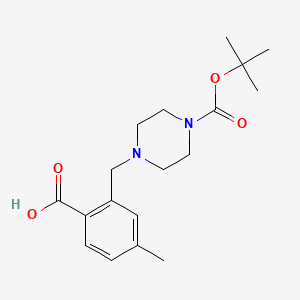
N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-786-4, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has significant industrial and scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions for each step involve careful control of temperature and acid concentrations to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration in reactors designed to handle the exothermic nature of the reactions. The final product is purified through crystallization and washing to remove any residual acids and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various amines.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: It can be oxidized to form various oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, or chemical reducing agents such as iron and hydrochloric acid.
Substitution: Substitution reactions often require the presence of a strong base or nucleophile.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are commonly used.
Major Products
Reduction: The reduction of 2,4,6-trinitrotoluene typically produces 2,4,6-triaminotoluene.
Substitution: Substitution reactions can produce a variety of products depending on the substituent introduced.
Oxidation: Oxidation can lead to the formation of various carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research into the biodegradation of 2,4,6-trinitrotoluene by microorganisms is ongoing, with implications for environmental cleanup.
Medicine: Studies are being conducted on the potential use of 2,4,6-trinitrotoluene derivatives in pharmaceuticals.
Industry: It is used in the mining and construction industries for blasting and demolition purposes.
Wirkmechanismus
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, which releases nitrogen gas and other by-products. This rapid release of gas and energy results in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds within the molecule.
Vergleich Mit ähnlichen Verbindungen
2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a relatively low melting point, which allows it to be safely melted and cast into various shapes for different applications. Its explosive power and stability make it a preferred choice in military and industrial applications.
Eigenschaften
CAS-Nummer |
84030-16-0 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-11(15)12(2)9-3-5-10(14)6-4-9/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
YDDCTVUBQGPBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)N(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


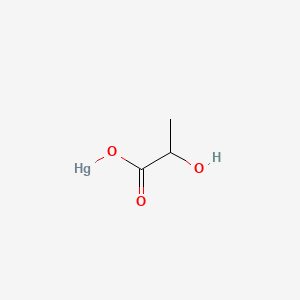
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

